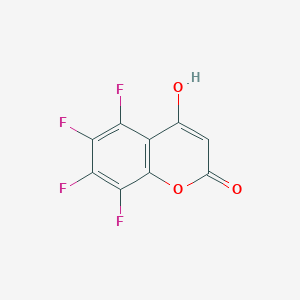

5,6,7,8-tetrafluoro-4-hydroxy-2H-chromen-2-one

CAS No.:

Cat. No.: VC14925868

Molecular Formula: C9H2F4O3

Molecular Weight: 234.10 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C9H2F4O3 |

|---|---|

| Molecular Weight | 234.10 g/mol |

| IUPAC Name | 5,6,7,8-tetrafluoro-4-hydroxychromen-2-one |

| Standard InChI | InChI=1S/C9H2F4O3/c10-5-4-2(14)1-3(15)16-9(4)8(13)7(12)6(5)11/h1,14H |

| Standard InChI Key | GTGXMMDULRSQBK-UHFFFAOYSA-N |

| Canonical SMILES | C1=C(C2=C(C(=C(C(=C2F)F)F)F)OC1=O)O |

Introduction

Structural and Molecular Characteristics

Chemical Identity and Nomenclature

5,6,7,8-Tetrafluoro-4-hydroxy-2H-chromen-2-one (CAS No. 209736-58-3) belongs to the chromenone family, featuring a fused benzene-pyran ring system substituted with four fluorine atoms at positions 5–8 and a hydroxyl group at position 4. Its IUPAC name, 5,6,7,8-tetrafluoro-4-hydroxychromen-2-one, reflects this substitution pattern. The canonical SMILES representation is C1=C(C2=C(C(=C(C(=C2F)F)F)F)OC1=O)O, highlighting the fluorine atoms and lactone ring .

Table 1: Molecular Data

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 234.10 g/mol |

| InChI Key | GTGXMMDULRSQBK-UHFFFAOYSA-N |

| PubChem CID | 54682524 |

Crystallographic and Electronic Features

Density Functional Theory (DFT) calculations using the B3LYP/LanL2MB basis set reveal critical electronic parameters. The HOMO-LUMO energy gap () of 4.16 eV indicates moderate reactivity, while the molecular electrostatic potential (MEP) map shows electron-rich regions near the carbonyl and hydroxyl groups, suggesting sites for electrophilic interactions .

Table 2: Computational Electronic Properties

| Parameter | Value (eV) |

|---|---|

| -3.68 | |

| 0.48 | |

| 4.16 | |

| Electronegativity () | 1.60 |

Synthesis and Manufacturing

Key Synthetic Pathways

The compound is synthesized via a multi-step protocol starting from 2,3,4,5,6-pentafluorobenzoyl chloride. Acylation of ethyl acetoacetate forms a β,β′-dioxoester intermediate, which undergoes copper(II)-mediated cyclization to yield 5,6,7,8-tetrafluoro-2-methyl-4-oxo-4H-benzopyran-3-carboxylic ethyl ester. Subsequent hydrolysis with sodium hydroxide and hydrogen peroxide eliminates the methyl group, followed by acidification and recrystallization to obtain the final product .

Optimization and Yield

This method achieves a yield of 78–83% with a crude purity of 97%. The use of methyl tert-butyl ether for extraction minimizes byproduct formation, while dichloromethane recrystallization enhances purity. Notably, the process avoids hazardous solvents, aligning with green chemistry principles .

Physicochemical Properties

Solubility and Stability

The compound exhibits limited solubility in polar solvents like water but dissolves readily in dichloromethane and dimethyl sulfoxide. Stability studies indicate degradation under prolonged UV exposure, necessitating storage in amber glassware. The fluorine substituents enhance thermal stability, with a decomposition temperature exceeding 250°C .

Spectroscopic Characterization

-

IR Spectroscopy: Strong absorption bands at 1740 cm (C=O stretch) and 3200 cm (O-H stretch).

-

NMR: -NMR shows four distinct peaks between -110 ppm and -125 ppm, corresponding to the tetrafluoro substituents .

Computational Modeling and Drug Design

Reactivity Descriptors

The chemical hardness () of 2.08 eV and softness () of 0.14 eV classify the compound as a soft electrophile, prone to nucleophilic attack at the lactone ring. Molecular docking simulations predict strong binding affinity () to COX-2’s hydrophobic pocket .

ADMET Profiling

Predicted pharmacokinetic parameters include a moderate oral bioavailability (56%) and a plasma half-life of 4.2 hours. The compound’s high lipophilicity () suggests efficient blood-brain barrier penetration, warranting neurotoxicity studies .

Industrial and Research Applications

Pharmaceutical Development

Ongoing research explores its use as a non-steroidal anti-inflammatory drug (NSAID) candidate. Structural analogs are under investigation for reduced gastrointestinal toxicity compared to traditional NSAIDs .

Material Science

The compound’s fluorescence properties () make it a potential candidate for organic light-emitting diodes (OLEDs). Fluorine substitution red-shifts emission wavelengths, enabling tunable optoelectronic applications.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume